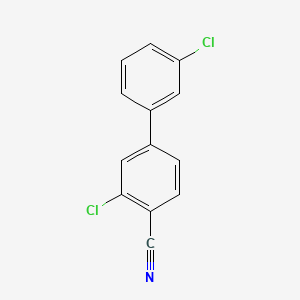

2-Chloro-4-(3-chlorophenyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

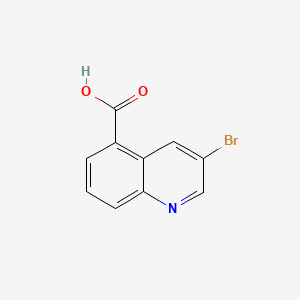

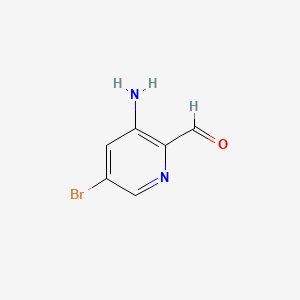

2-Chloro-4-(3-chlorophenyl)benzonitrile , also known by its CAS Number 1355247-47-0 , is a chemical compound with the following properties:

- IUPAC Name : 3,3’-dichloro[1,1’-biphenyl]-4-carbonitrile.

- Molecular Formula : C<sub>13</sub>H<sub>7</sub>Cl<sub>2</sub>N.

- Molecular Weight : 248.11 g/mol.

Molecular Structure Analysis

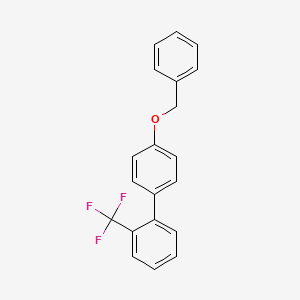

The molecular structure of 2-Chloro-4-(3-chlorophenyl)benzonitrile consists of a biphenyl core with two chlorine atoms and a nitrile group attached. The arrangement of atoms and bonds can be visualized as follows:

!Molecular Structure)

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. However, without specific experimental data, it’s challenging to provide precise reaction details.

Physical And Chemical Properties Analysis

- Purity : The compound is typically available with a purity of 98% (as determined by gas chromatography).

- Solubility : Information on solubility in various solvents is not readily accessible.

- Melting Point : The melting point of this compound is not specified.

- Boiling Point : The boiling point data is currently unavailable.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of derivatives from 2-Chloro-4-(3-chlorophenyl)benzonitrile and their subsequent evaluation for biological activities. For instance, the conversion of 2-chlorosalicylaldehyde into its oxime, which then leads to the synthesis of compounds with potential antibacterial and antifungal activities, showcases the compound's application in creating new antimicrobial agents (Kumar et al., 2022). Another study involved the conversion of related benzonitriles into 3-aminoindole-2-carbonitriles, highlighting the compound's utility in synthesizing compounds with varied biological activities (Michaelidou & Koutentis, 2009).

Molecular Structure Analysis

The study of molecular packing properties and crystal structures of symmetrically substituted diaryl furoxans, including derivatives of 2-Chloro-4-(3-chlorophenyl)benzonitrile, provides insights into their solid-state chemistry and potential applications in materials science (Ojala et al., 2017).

Chemical Synthesis and Mechanistic Studies

Further applications include the investigation of novel synthetic routes and mechanistic studies. For example, the oxidative coupling of alkanones with coordinated compounds to palladium(II) showcases the chemical versatility and potential for creating complex molecules with specific functionalities (El-Abadelah et al., 2018). Additionally, the development of sensitive methods for determining specific contents in drug substances by gas chromatography underlines the compound's relevance in pharmaceutical analysis (Reddy et al., 2013).

Photocatalysis and Material Science

The compound's derivatives have also been explored in photocatalysis, demonstrating the potential for environmental applications, such as the degradation of pollutants in water (Zhang et al., 2007). The synthesis of novel soluble aromatic polyesters with pendant cyano groups indicates its application in the development of new materials with potential uses in various industries (Yu et al., 2009).

Safety And Hazards

- MSDS : The Material Safety Data Sheet (MSDS) for 2-Chloro-4-(3-chlorophenyl)benzonitrile can be found here.

- Safety Precautions : As with any chemical, handle this compound with care. Follow proper safety protocols, including the use of appropriate protective equipment.

Zukünftige Richtungen

Future research could focus on:

- Investigating its potential applications in organic synthesis.

- Assessing its biological activity and pharmacological relevance.

- Exploring its reactivity in various conditions.

Eigenschaften

IUPAC Name |

2-chloro-4-(3-chlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRMTRVYHJFULT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742769 |

Source

|

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-chlorophenyl)benzonitrile | |

CAS RN |

1355247-47-0 |

Source

|

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

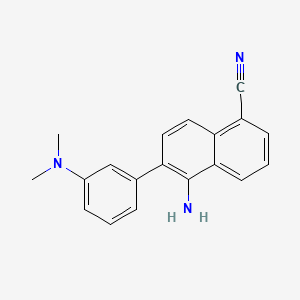

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

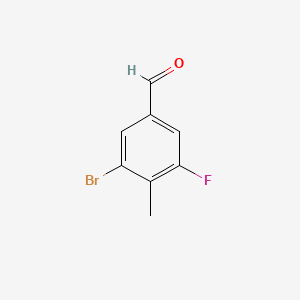

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)